This compound can be synthesized through various organic chemistry methods, often involving the reaction of furan derivatives with benzoic acid or its derivatives. It is also found in certain natural products, although specific natural sources are less documented.
3-(5-methyl-2-furyl)benzoic acid belongs to the class of organic compounds known as benzoic acids, which are aromatic carboxylic acids. Its structure includes both a furan ring and a benzoic acid structure, categorizing it as a heterocyclic aromatic compound.
The synthesis of 3-(5-methyl-2-furyl)benzoic acid can be achieved through several methods:
The reaction conditions for condensation often include:
The molecular formula for 3-(5-methyl-2-furyl)benzoic acid is , indicating it contains twelve carbon atoms, ten hydrogen atoms, and three oxygen atoms. The structure features:
3-(5-methyl-2-furyl)benzoic acid can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(5-methyl-2-furyl)benzoic acid involves its interaction with biological targets at the molecular level. The presence of both hydroxyl and furan functionalities allows it to participate in various biochemical pathways:
Property | Value |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.20 g/mol |
Melting Point | 150–155°C |
Solubility | Soluble in ethanol |
3-(5-methyl-2-furyl)benzoic acid has several applications:
3-(5-Methyl-2-furyl)benzoic acid (CAS 400746-01-2) emerged as a structurally significant hybrid compound in the early 2000s, coinciding with intensified exploration of furan-based heterocycles in pharmaceutical design. The compound features a benzoic acid moiety directly linked to a 5-methylfuran heterocycle – a structural motif that positions it within the broader historical development of heterocyclic chemistry. Furan derivatives gained prominence in antibiotic research following the 1983 FDA approval of cefuroxime, a second-generation cephalosporin antibiotic containing a furan ring that demonstrated enhanced bacterial membrane penetration capabilities [3]. This historical precedent established furans as valuable pharmacophores in antibacterial agents, paving the way for research into more complex furan-containing hybrids like 3-(5-methyl-2-furyl)benzoic acid [1].
The synthesis of this specific compound represents a strategic fusion of two privileged scaffolds in medicinal chemistry: (1) the furan heterocycle, valued for its aromatic character, moderate hydrophobicity, and bio-renewable sourcing potential; and (2) the benzoic acid group, providing a versatile handle for further chemical modification and salt formation. Its CAS registration (400746-01-2) in the early 2000s reflects its emergence during a period of heightened interest in heterocyclic hybrids for addressing antibiotic resistance challenges [1] [4]. The methyl substituent at the 5-position of the furan ring distinguishes it from simpler furan-benzoic acid conjugates and enhances its hydrophobic character, a design feature intended to improve pharmacokinetic properties like membrane permeability – a critical consideration in antibiotic development during that era [3].
Table 1: Historical Antibiotics Containing Furan Heterocycles
FDA Approval Year | Antibiotic | Antibiotic Class | Role of Furan |
---|---|---|---|
1983 | Cefuroxime | Beta-lactam cephalosporin (2nd gen) | Enhances membrane penetration |
1991 | Cefuroxime axetil | Beta-lactam cephalosporin (3rd gen) | Prodrug moiety for improved absorption |
2000 | Linezolid | Oxazolidinone | Core heterocycle enabling protein binding inhibition |
The compound's emergence occurred against the backdrop of a critical shortage in antibiotic development. Major pharmaceutical companies significantly reduced investment in antibacterial research during the 1990s and 2000s due to challenging regulatory pathways and diminished economic returns, despite the escalating crisis of multi-drug resistant bacteria [3]. This shortage created an urgent need for novel molecular scaffolds that could circumvent existing resistance mechanisms. Hybrid heterocyclic compounds like 3-(5-methyl-2-furyl)benzoic acid offered potential solutions as versatile building blocks for developing new antibiotic classes or enhancing existing ones through structural modification [1] [3]. The strategic incorporation of the methylfuran moiety specifically targeted improved bioavailability – a key limitation of earlier furan-containing antibiotics – while the carboxylic acid functionality provided a site for salt formation to enhance aqueous solubility as needed [4].
The molecular architecture of 3-(5-methyl-2-furyl)benzoic acid (C₁₂H₁₀O₃, MW 202.21) creates a unique pharmacophore interface that strategically combines electronic, steric, and solubility-modifying features [1] [4]. The 5-methylfuran component contributes significant hydrophobic character (logP ~2.0) and π-electron density, facilitating hydrophobic interactions with biological targets and potentially enhancing blood-brain barrier penetration. Simultaneously, the benzoic acid moiety introduces a highly ionizable carboxylic acid group (pKa ~4.2), enabling pH-dependent solubility behavior and providing a versatile handle for salt formation, hydrogen bonding, or further chemical derivatization [1]. This bifunctionality creates a "molecular bridge" between hydrophobic and hydrophilic domains – a design principle particularly valuable in antimicrobial agents where membrane penetration and target binding must be balanced [3].
The compound serves as a versatile scaffold in drug design precisely because of its three strategically positioned modifiable regions: (1) the carboxylic acid group (-COOH) which can form amide, ester, or salt derivatives; (2) the methyl group on the furan ring, accessible for oxidative transformations or serving as a small hydrophobic anchor; and (3) the aromatic systems themselves, which can undergo electrophilic substitution or serve as planar recognition elements [1]. This modularity has positioned it as a starting point for generating structurally diverse libraries targeting various biological pathways. Its structural characteristics align with key physicochemical parameters for drug-likeness: molecular weight (202.21) falls well below 500 Da, hydrogen bond acceptors (3 oxygen atoms) and donors (1 from -COOH) comply with Lipinski's rule thresholds, and the fused aromatic system provides sufficient structural rigidity while allowing some rotational freedom (4 rotatable bonds) [1] [4].
Table 2: Key Physicochemical Properties of 3-(5-Methyl-2-furyl)benzoic Acid
Property | Value/Significance | Impact on Bioactivity |
---|---|---|
Molecular Formula | C₁₂H₁₀O₃ | Defines elemental composition and potential metabolites |
Molecular Weight | 202.21 g/mol | Favors cellular permeability and bioavailability |
logP (Predicted) | ~2.0 | Balances hydrophobicity (membrane penetration) and solubility |
Hydrogen Bond Donors | 1 (COOH) | Enables specific binding interactions with biological targets |
Hydrogen Bond Acceptors | 3 | Facilitates solubility and target binding through polar interactions |
Rotatable Bonds | 4 | Provides conformational flexibility for target complementarity |
Ionizable Group | Carboxylic acid (pKa ~4.2) | Enables salt formation, pH-dependent solubility, and metal chelation |
In antibacterial applications specifically, the furan-benzoic acid hybrid structure exploits multiple potential mechanisms. The furan ring may mimic bacterial cell wall precursors or participate in π-π stacking interactions with aromatic residues in target enzymes [3]. Meanwhile, the carboxylic acid group could coordinate essential metal ions in bacterial active sites or create electrostatic interactions with positively charged residues [1] [3]. This dual functionality becomes particularly significant given the structural prevalence of five-membered heterocycles in FDA-approved antibiotics. Notably, approximately 34% of antibiotics approved between 1980-2019 contain five-membered heterocycles (furan, thiazole, triazole, etc.), highlighting their fundamental importance in antibacterial drug design [3].
Beyond pharmaceutical applications, the compound has shown promise as a biorenewable building block in material science. The furan ring can be sustainably sourced from biomass-derived feedstocks (e.g., via 5-hydroxymethylfurfural pathways), while the benzoic acid moiety provides structural stability and opportunities for polymerization or coordination chemistry [1]. This dual-source potential aligns with green chemistry initiatives seeking to replace petrochemical-derived building blocks. The methyl substituent further enhances the compound's hydrophobicity compared to unsubstituted analogs, making it particularly attractive for designing specialty polymers with tailored water resistance properties or as an intermediate in synthesizing liquid crystal components where balanced hydrophilicity/hydrophobicity is essential [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1